molecular formula C15H21NO5 B7969332 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid

3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid

Cat. No.: B7969332
M. Wt: 295.33 g/mol
InChI Key: OXSYHJBJEPMXQZ-UHFFFAOYSA-N
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Description

3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonylamino-propoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid typically involves the following steps:

    Protection of the amine group: The starting material, 3-aminopropoxybenzoic acid, is reacted with tert-butoxycarbonyl (Boc) anhydride to protect the amine group, forming the tert-butoxycarbonylamino derivative.

    Coupling reaction: The protected amine is then coupled with a suitable benzoic acid derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: Methanol and sulfuric acid can be used to form methyl esters.

Major Products

    Hydrolysis: 3-(3-Aminopropoxy)-benzoic acid.

    Substitution: Nitro derivatives of the benzoic acid moiety.

    Esterification: Methyl 3-(3-tert-butoxycarbonylamino-propoxy)-benzoate.

Scientific Research Applications

3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Biological Studies: It can be used in the study of enzyme-substrate interactions, particularly those involving carboxylic acid or amine functionalities.

Mechanism of Action

The mechanism of action of 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would depend on the specific biological activity of the resulting compound.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminopropoxy)-benzoic acid: Similar structure but without the Boc protecting group.

    3-(3-Methoxypropoxy)-benzoic acid: Similar structure but with a methoxy group instead of the Boc-protected amine.

Uniqueness

3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid is unique due to the presence of the Boc protecting group, which can be selectively removed under mild conditions. This allows for the controlled release of the amine functionality, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-8-5-9-20-12-7-4-6-11(10-12)13(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSYHJBJEPMXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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